2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide

Description

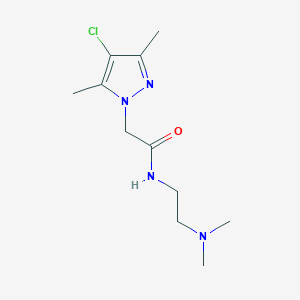

This compound features a pyrazole core substituted with chlorine and methyl groups at the 3, 4, and 5 positions. The pyrazole is linked via an acetamide bridge to a 2-(dimethylamino)ethyl group.

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19ClN4O/c1-8-11(12)9(2)16(14-8)7-10(17)13-5-6-15(3)4/h5-7H2,1-4H3,(H,13,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXCPPJBCSOYHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NCCN(C)C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The chlorinated pyrazole is reacted with N-(2-(dimethylamino)ethyl)acetamide under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Acetamide Derivatives

- 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-methoxyphenyl)acetamide (CAS 489408-12-0) Structural Differences: The 2-methoxyphenyl group replaces the 2-(dimethylamino)ethyl moiety. This derivative may exhibit different pharmacokinetic profiles .

- 2-Chloro-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acetamide (CAS 514843-36-8) Structural Differences: A 4-methylbenzyl group is attached to the pyrazole, and the acetamide has a chlorine substituent. Implications: The benzyl group increases steric bulk, which could hinder binding to biological targets compared to the smaller dimethylaminoethyl group in the target compound .

- 2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide (CAS 957495-26-0) Structural Differences: An acetyl group replaces the chlorine on the pyrazole, and the acetamide is linked to a 4-methoxyphenyl group.

Dimethylamino-Containing Analogs

- Ethyl 4-(dimethylamino)benzoate and 2-(dimethylamino)ethyl methacrylate Functional Comparisons: These compounds are co-initiators in resin cements. The dimethylamino group in 2-(dimethylamino)ethyl methacrylate exhibits lower reactivity than ethyl 4-(dimethylamino)benzoate, suggesting that the target compound’s dimethylaminoethyl group may similarly influence reaction kinetics in polymer systems .

- U-48800 (2-(2,4-dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide) Pharmacological Context: U-48800 is a synthetic opioid analog. The target compound’s dimethylaminoethyl group, unlike U-48800’s cyclohexyl-dimethylamino moiety, lacks the steric bulk required for opioid receptor binding, likely resulting in divergent biological activities .

Key Research Findings and Implications

- Reactivity and Solubility: The dimethylaminoethyl group in the target compound likely enhances water solubility compared to analogs with aromatic substituents (e.g., methoxyphenyl or benzyl groups) .

- The chlorine substituent on the pyrazole may improve metabolic stability .

- Synthetic Challenges : The synthesis of such compounds often involves coupling pyrazole carboxylic acids with amines via HBTU-mediated reactions, as seen in related patent literature .

Biological Activity

The compound 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(dimethylamino)ethyl)acetamide is a member of the pyrazole family, which has garnered interest due to its diverse biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a pyrazole ring substituted with a chloro group and two methyl groups, along with an acetamide moiety. The structural characteristics are crucial for understanding its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 241.72 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrazole have been tested against various cancer cell lines, demonstrating varying levels of cytotoxicity. The compound's mechanism of action may involve the inhibition of specific cellular pathways crucial for cancer cell survival.

Case Study: Pyrazole Derivatives in Cancer Research

A study evaluated the anticancer activity of several pyrazole derivatives using the A549 human lung adenocarcinoma model. The results showed that compounds with substitutions at the 4-position on the pyrazole ring exhibited enhanced cytotoxicity compared to non-substituted analogs .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities against a range of pathogens.

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Candida albicans | 16.0 |

These findings suggest that modifications to the pyrazole structure can enhance its antimicrobial properties, making it a candidate for further development in treating infections.

The biological activity of This compound is thought to involve several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for cell proliferation.

- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound may trigger apoptotic pathways, leading to programmed cell death in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.